Cas no 1378793-08-8 (methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylate)

Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is a heterocyclic organic compound featuring an imidazopyridine core with a methyl ester functional group at the 7-position and a methyl substituent at the 5-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. Its ester group enables further derivatization, while the imidazopyridine scaffold contributes to binding affinity in medicinal chemistry. The compound exhibits stability under standard handling conditions and is compatible with common organic solvents, facilitating its use in multi-step synthetic routes. Its well-defined reactivity profile makes it valuable for constructing complex heterocyclic systems.
methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylate structure
1378793-08-8 structure
Product name:methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylate
CAS No:1378793-08-8
MF:C9H9N3O2
Molecular Weight:191.186661481857
CID:4595033
PubChem ID:53243114

methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
    • 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-methyl-, methyl ester
    • methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylate
    • インチ: 1S/C9H9N3O2/c1-5-3-6(9(13)14-2)7-8(12-5)11-4-10-7/h3-4H,1-2H3,(H,10,11,12)
    • InChIKey: NDWZUOWRQVDIBY-UHFFFAOYSA-N
    • SMILES: C12NC=NC1=C(C(OC)=O)C=C(C)N=2

methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M355183-50mg
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
1378793-08-8
50mg
$ 295.00 2022-06-03
Enamine
EN300-152757-0.05g
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
1378793-08-8 95%
0.05g
$315.0 2023-05-01
Enamine
EN300-152757-2.5g
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
1378793-08-8 95%
2.5g
$2660.0 2023-05-01
Enamine
EN300-152757-10000mg
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
1378793-08-8 95.0%
10000mg
$5837.0 2023-09-26
1PlusChem
1P01AFQK-1g
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
1378793-08-8 95%
1g
$1543.00 2025-03-19
1PlusChem
1P01AFQK-5g
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
1378793-08-8 95%
5g
$4926.00 2023-12-22
Enamine
EN300-152757-500mg
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
1378793-08-8 95.0%
500mg
$1058.0 2023-09-26
Enamine
EN300-152757-50mg
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
1378793-08-8 95.0%
50mg
$315.0 2023-09-26
Aaron
AR01AFYW-100mg
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
1378793-08-8 95%
100mg
$672.00 2025-02-09
1PlusChem
1P01AFQK-250mg
methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
1378793-08-8 95%
250mg
$782.00 2025-03-19

methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylate 関連文献

methyl 5-methyl-3H-imidazo4,5-bpyridine-7-carboxylateに関する追加情報

Comprehensive Overview of Methyl 5-Methyl-3H-Imidazo[4,5-b]Pyridine-7-Carboxylate (CAS No. 1378793-08-8)

Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS No. 1378793-08-8) is a heterocyclic organic compound with significant potential in pharmaceutical and agrochemical research. This compound belongs to the imidazo[4,5-b]pyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The presence of both methyl and carboxylate functional groups enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly interested in this compound due to its structural similarity to purine bases, which are foundational in DNA and RNA synthesis.

In recent years, the demand for imidazo[4,5-b]pyridine derivatives has surged, driven by their applications in drug discovery and material science. The methyl ester moiety in methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate offers versatility in further chemical modifications, enabling the synthesis of novel analogs. This compound is particularly relevant in the development of kinase inhibitors, a hot topic in oncology research. Kinase inhibitors are pivotal in targeted cancer therapies, and the imidazo[4,5-b]pyridine scaffold is frequently explored for its ability to modulate kinase activity.

Another area of interest is the compound's potential role in central nervous system (CNS) drug development. The imidazo[4,5-b]pyridine core is found in several CNS-active molecules, including anxiolytics and antipsychotics. With mental health awareness rising globally, the search for new therapeutic agents has intensified, and methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is being investigated for its neuropharmacological properties. Its structural features, such as the hydrogen bond acceptor and donor sites, make it a promising candidate for interacting with neurotransmitter receptors.

From a synthetic perspective, the compound's CAS No. 1378793-08-8 is frequently searched in chemical databases by researchers aiming to optimize its synthesis. Recent advancements in green chemistry have prompted investigations into eco-friendly routes for producing such heterocycles. The use of catalytic methods and microwave-assisted synthesis has gained traction, aligning with the broader trend of sustainable chemical practices. These methods not only improve yield but also reduce waste, addressing environmental concerns in the pharmaceutical industry.

In addition to its pharmaceutical applications, methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is explored in material science. Its conjugated system and electron-rich nature make it suitable for designing organic semiconductors and luminescent materials. With the growing interest in flexible electronics and OLED technology, this compound's derivatives could contribute to next-generation optoelectronic devices. Researchers are also examining its potential in metal-organic frameworks (MOFs), which are pivotal in gas storage and catalysis.

The compound's stability and solubility profile are critical for its practical applications. Studies have shown that the methyl ester group enhances solubility in organic solvents, facilitating its use in various reaction conditions. However, challenges remain in achieving water solubility, a key requirement for drug formulations. Recent efforts focus on derivatizing the compound to introduce polar substituents, improving its bioavailability and compatibility with biological systems.

In summary, methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS No. 1378793-08-8) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it a valuable building block for innovative research. As scientific inquiries into heterocyclic chemistry and drug design continue to evolve, this compound is poised to play a pivotal role in addressing contemporary challenges in health and technology.

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